![molecular formula C13H10Cl2N2OS B3125714 N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-55-9](/img/structure/B3125714.png)
N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as DPA-714, is a compound that has gained much attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 is a radioligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane of cells, which is associated with neuroinflammation.
Scientific Research Applications
Corrosion Inhibition
One study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds were characterized and their physical properties investigated, showing promising inhibition efficiencies in steel coupons in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Another area of application is in antimicrobial activity, where novel N-substituted acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated potential as effective antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Chemical Synthesis and Cyclization
Research on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to form pyridin-2(1H)-ones has revealed the potential of these compounds in synthetic chemistry, offering a pathway to synthesize compounds containing a divalent sulfur atom bonded to a heterocyclic ring (Savchenko et al., 2020).
Palladium Adsorption
A study on the adsorption of palladium(II) from hydrochloric acid solutions using polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides highlighted the efficiency of these ligands in recovering and preconcentrating Pd(II) from hydrochloric acid solutions, demonstrating their potential in separation and purification technologies (Turanov et al., 2017).
Vibrational Spectroscopy and Quantum Mechanical Studies
Research involving vibrational spectroscopy and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs aimed at evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity, indicating their applicability in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c14-10-5-4-9(7-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMDZSAEHGCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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